2-ethenyl-4-methoxyphenol
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Overview
Description
2-Ethenyl-4-methoxyphenol, also known as 4-vinylguaiacol, is an organic compound with the molecular formula C9H10O2. It is a derivative of guaiacol and is characterized by the presence of a vinyl group attached to the aromatic ring. This compound is known for its distinctive smoky, spicy aroma and is commonly found in various natural sources, including roasted coffee and certain essential oils .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-ethenyl-4-methoxyphenol typically involves the decarboxylation of ferulic acid, which is a naturally occurring phenolic compound. The reaction is usually carried out under high-temperature conditions, often in the presence of a catalyst such as copper or zinc .
Industrial Production Methods: Industrial production of this compound can be achieved through the pyrolysis of lignin, a complex polymer found in the cell walls of plants. This process involves heating lignin at high temperatures in the absence of oxygen, leading to the breakdown of the polymer and the formation of various aromatic compounds, including this compound .
Chemical Reactions Analysis
Types of Reactions: 2-Ethenyl-4-methoxyphenol undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form vanillin, a widely used flavoring agent.
Reduction: Reduction of this compound can yield 4-ethyl-2-methoxyphenol.
Substitution: The vinyl group can participate in various substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation reactions typically use catalysts such as palladium on carbon (Pd/C) or nickel (Ni).
Substitution: Reagents such as halogens (e.g., bromine) and acids (e.g., sulfuric acid) are often used in substitution reactions.
Major Products:
Vanillin: Formed through oxidation.
4-Ethyl-2-methoxyphenol: Formed through reduction.
Various substituted derivatives: Formed through substitution reactions.
Scientific Research Applications
2-Ethenyl-4-methoxyphenol has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various aromatic compounds and as a reagent in organic synthesis.
Biology: This compound has been studied for its antimicrobial and antioxidant properties.
Industry: It is used as a flavoring agent in the food industry and as a fragrance component in the cosmetic industry
Mechanism of Action
The mechanism of action of 2-ethenyl-4-methoxyphenol involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The phenolic structure allows it to scavenge free radicals, thereby reducing oxidative stress.
Antimicrobial Activity: It disrupts the cell membranes of microorganisms, leading to cell death.
Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines, thereby reducing inflammation.
Comparison with Similar Compounds
2-Ethenyl-4-methoxyphenol can be compared with other similar compounds such as:
Eugenol (4-allyl-2-methoxyphenol): Both compounds have similar structures, but eugenol has an allyl group instead of a vinyl group.
Vanillin (4-hydroxy-3-methoxybenzaldehyde): Vanillin is an oxidation product of this compound and is widely used as a flavoring agent.
4-Ethyl-2-methoxyphenol: This compound is a reduction product of this compound and is used as a flavoring agent in the food industry.
Properties
CAS No. |
103261-31-0 |
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Molecular Formula |
C9H10O2 |
Molecular Weight |
150.2 |
Purity |
95 |
Origin of Product |
United States |
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